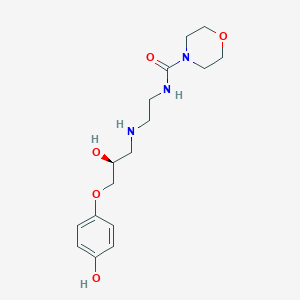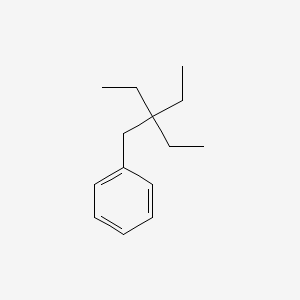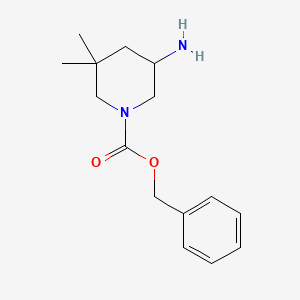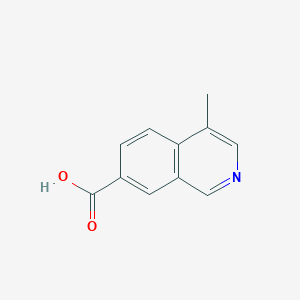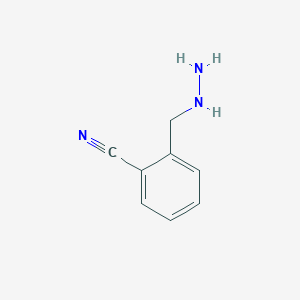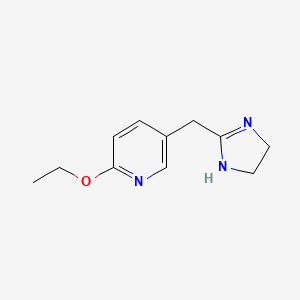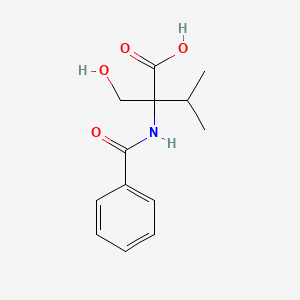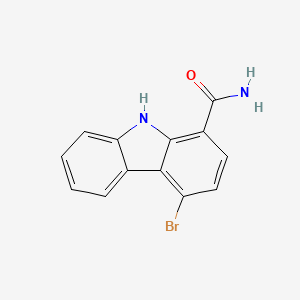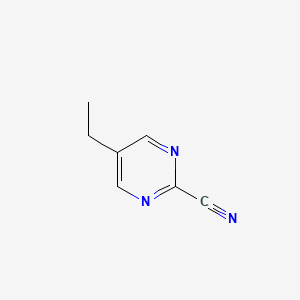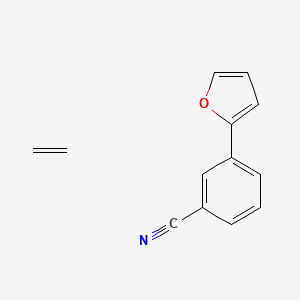
Ethene;3-(furan-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethene;3-(furan-2-yl)benzonitrile is a compound that combines the structural features of ethene, furan, and benzonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethene;3-(furan-2-yl)benzonitrile typically involves the coupling of furan derivatives with benzonitrile under specific reaction conditions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 2-bromo-5-nitro furan with phenyl boronic acids under microwave irradiation in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Ethene;3-(furan-2-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Ethene;3-(furan-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Industry: Used in the synthesis of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Ethene;3-(furan-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The furan ring can participate in various biochemical pathways, while the nitrile group can form hydrogen bonds with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- Ethene;3-(furan-2-yl)acrylate
- Ethene;3-(furan-2-yl)propanoate
- Ethene;3-(furan-2-yl)butanoate
Uniqueness
Ethene;3-(furan-2-yl)benzonitrile is unique due to the presence of the benzonitrile group, which imparts distinct chemical reactivity and potential biological activity compared to other furan derivatives. Its combination of ethene, furan, and benzonitrile moieties makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H11NO |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethene;3-(furan-2-yl)benzonitrile |
InChI |
InChI=1S/C11H7NO.C2H4/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11;1-2/h1-7H;1-2H2 |
InChI Key |
KSEWKDBOICMXIB-UHFFFAOYSA-N |
Canonical SMILES |
C=C.C1=CC(=CC(=C1)C2=CC=CO2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


